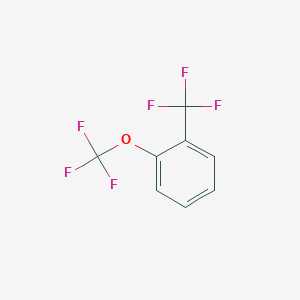![molecular formula C16H15FN6O B2567997 5-Fluoro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine CAS No. 2415531-01-8](/img/structure/B2567997.png)
5-Fluoro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine and its fused derivatives, such as pyrido[3,4-d]pyrimidine, have garnered significant interest due to their diverse biological activities, particularly in medicinal chemistry and drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[3,4-d]pyrimidine derivatives typically involves the cyclization of appropriate precursors. For instance, the preparation of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones can be achieved by heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . The nature of the acyl group influences the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yielding reactions, efficient purification techniques, and the development of robust processes to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Substitution: Substitution reactions involving the replacement of functional groups, such as the substitution of SMe groups with OBu groups.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Major Products
Pyrido[2,3-d]pyrimidin-5-ones: and pyrido[2,3-d]pyrimidin-7-ones are major products formed from the cyclization of appropriate precursors.
Scientific Research Applications
5-Fluoro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: Pyrimidine derivatives are known for their potential as protein kinase inhibitors, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Cancer Treatment: These compounds have shown promising anticancer activity by selectively inhibiting protein kinases.
Biological Studies: Pyrido[3,4-d]pyrimidine derivatives are used in studying cellular signaling processes and developing targeted therapies.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine involves the inhibition of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific amino acids in protein substrates, playing a crucial role in cellular signaling processes . By inhibiting these enzymes, the compound can interfere with cell growth, differentiation, and metabolism, making it a potential candidate for targeted cancer therapies .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
5-Fluoro-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine is unique due to its specific structural features and its ability to selectively inhibit protein kinases. This selectivity is crucial for developing targeted therapies with fewer side effects compared to conventional chemotherapy .
Properties
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O/c17-11-7-19-16(20-8-11)24-12-2-5-23(6-3-12)15-13-1-4-18-9-14(13)21-10-22-15/h1,4,7-10,12H,2-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGLLLSBPUQZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C3=NC=NC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-({1-oxo-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2567914.png)
![N-(3-fluorophenyl)-3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2567917.png)
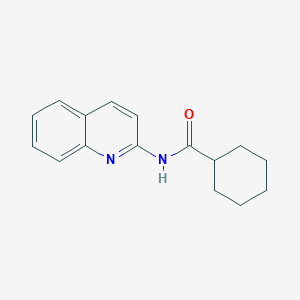
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzene-1-sulfonamide](/img/structure/B2567921.png)
![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2567923.png)
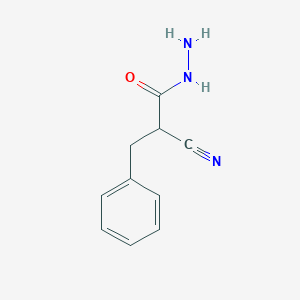
![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2567926.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclopentylthiophene-2-carboxamide](/img/structure/B2567929.png)
![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2567931.png)
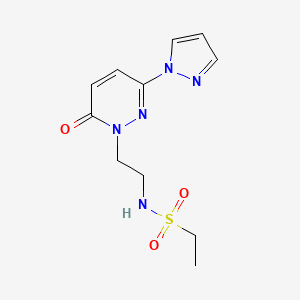
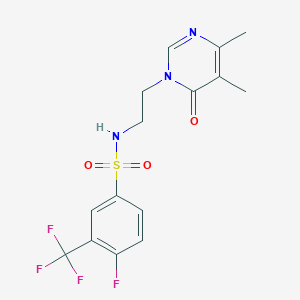

![2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2567935.png)
